molecular formula C₂₁H₃₀O₃ B139450 6-Hydroxypregn-4-ene-3,20-dione CAS No. 604-20-6

6-Hydroxypregn-4-ene-3,20-dione

Cat. No. B139450
CAS RN: 604-20-6
M. Wt: 330.5 g/mol
InChI Key: PWCLWZOSAFOXFL-UHPWKVKZSA-N
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Description

“6-Hydroxypregn-4-ene-3,20-dione” is a chemical compound with the molecular formula C21H30O3 . It has an average mass of 330.461 Da and a monoisotopic mass of 330.219482 Da . It is also known as 6α-Hydroxy Progesterone or 6α-Hydroxypregn-4-ene-3,20-dione . It is functionally related to progesterone .


Synthesis Analysis

The synthesis of 6-Hydroxypregn-4-ene-3,20-dione involves 6-hydroxylation of 17,21-trihydroxypregn-4-ene-3,20-dione and 11 beta, 21-dihydroxypregn-4-ene-3,20-dione . This is achieved by autoxidation or by oxidation with 3-chloroperbenzoic acid, of the 3-methoxy-pregna-3,5-dienes of the latter two steroids .


Molecular Structure Analysis

The molecular structure of 6-Hydroxypregn-4-ene-3,20-dione can be found in various databases such as ChemSpider and PubChem . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxypregn-4-ene-3,20-dione include a density of 1.2±0.1 g/cm3, a boiling point of 490.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It has an enthalpy of vaporization of 87.3±6.0 kJ/mol and a flash point of 264.7±25.2 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized and characterized in various studies. For instance, Kraan et al. (1993) describe the synthesis of 6 alpha, 17,21- and 6 beta, 17,21-trihydroxypregn-4-ene-3,20-dione and other related compounds. They utilized methods like autoxidation and oxidation with 3-chloroperbenzoic acid for synthesis and employed techniques like nuclear magnetic resonance and mass spectrometry for characterization (Kraan et al., 1993).

Biochemical Studies

Ewald, Werbin, and Chaikoff (1965) investigated the presence of 17-hydroxypregnenedione isomerase in beef adrenal cortex, indicating the importance of such compounds in adrenal gland functions (Ewald, Werbin, & Chaikoff, 1965).

Hormonal Research

Papers like the one by Pasqualini (1964) discuss the conversion of tritiated-18-hydroxy-corticosterone to aldosterone by human cortico-adrenal gland and adrenal tumor, showing the role of such compounds in hormonal pathways (Pasqualini, 1964).

Phototransformation Studies

Girdhar et al. (2007) focused on the phototransformation of related steroids, which is relevant in understanding the chemical properties and reactions of steroids under different conditions (Girdhar, Faruk, Suri, & Ishar, 2007).

Safety And Hazards

When handling 6-Hydroxypregn-4-ene-3,20-dione, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCLWZOSAFOXFL-UHPWKVKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxypregn-4-ene-3,20-dione

CAS RN

604-20-6
Record name 6-Hydroxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JJ Ireland, PB Coulson… - Journal of animal science, 1979 - academic.oup.com
Estrogen and progestin concentrations in plasma and follicular fluid (FF) of follicles within the small (5 to 100 µl), medium (101 to 400 µl) and large (>400 µl) range, numbers of follicles …
Number of citations: 162 academic.oup.com
JBG Bell, D Lacy - Proceedings of the Royal Society of …, 1974 - royalsocietypublishing.org
Tissue was obtained from the testes of three men, two in the age range 72-75 years (subjects A and B) and one aged 25 years (subject C). Parts of the testes were dissected to obtain …
Number of citations: 15 royalsocietypublishing.org
KC Calman, AH Baillie, MM Ferguson… - Journal of …, 1966 - joe.bioscientifica.com
The histochemical utilization of 3α-, 3β-, 6β-, 11α-, 11β-, 12α-, 16α-, 16β-, 17α-, 17β-, 20α-, 21- and 24-hydroxysteroids by three normal adult human adrenal glands, two human foetal …
Number of citations: 16 joe.bioscientifica.com
DMK Hart - Journal of Endocrinology, 1966 - joe.bioscientifica.com
Fifty-two normal human placentae from the 6th to the 42nd week of pregnancy were surveyed for 3α-, 3β-, 6β-, 11α-, 11β-, 12α-, 16α-, 16β-, 17α-, 17β-, 20β-, 21- and 24-hydroxysteroid …
Number of citations: 9 joe.bioscientifica.com
AH Baillie, KC Calman, MM Ferguson… - Journal of …, 1966 - joe.bioscientifica.com
The histochemical utilization of 3α-, 6β-, 11α-, 12α-, 16α-, 16β-, 17α-, 21- and 24-hydroxysteroids in human and mouse testis, human placenta, mouse ovary and rat adrenal has been …
Number of citations: 33 joe.bioscientifica.com
JRT Coutts, MC Macnaughton… - Journal of …, 1969 - joe.bioscientifica.com
In a case of hydatidiform mole accompanied by theca lutein cysts there was a greatly increased urinary excretion of pregnanetriol. Incubation of the mole tissue with [4- 14 C]…
Number of citations: 12 joe.bioscientifica.com
WY Ling - 1968 - escholarship.mcgill.ca
In the study ot the in~ metabolism. of progesterone-4-14C in the midtem human fetoplacental unit, the labeled homone was injected into the umbilical vein at the time of hysterotomy and …
Number of citations: 2 escholarship.mcgill.ca
B Point, F Gonzalez
Number of citations: 0

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